N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,3-dimethylbutanamide
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Overview
Description
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,3-dimethylbutanamide is a chemical compound that belongs to the class of thiazine derivatives.
Preparation Methods
The synthesis of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,3-dimethylbutanamide involves several steps. One common method includes the reaction of aniline with chloro benzaldehyde and thioglycolic acid (TGA) in the presence of a catalyst . The reaction conditions typically involve refluxing the mixture in toluene. Industrial production methods may employ green synthesis techniques to improve yield, purity, and selectivity while minimizing environmental impact .
Chemical Reactions Analysis
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research. In medicinal chemistry, it is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent . In materials science, it is used in the synthesis of novel materials with unique properties. Additionally, it serves as a catalyst in various chemical reactions, contributing to advancements in catalysis research.
Mechanism of Action
The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,3-dimethylbutanamide can be compared with other thiazine derivatives such as 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one and 4-hydroxy-N-(benzylidene)-2H-benzo[1,2]thiazine-3-carbohydrazide These compounds share similar structural features but differ in their specific substituents and biological activities
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-16(2,3)12-15(19)17-13-6-8-14(9-7-13)18-10-4-5-11-22(18,20)21/h6-9H,4-5,10-12H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDZOMGFQOETCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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